molecular formula C9H14N4O5 B12901575 6-Aminocytidine CAS No. 88187-94-4

6-Aminocytidine

Cat. No.: B12901575
CAS No.: 88187-94-4
M. Wt: 258.23 g/mol
InChI Key: QTZHUBUBUHOLGU-YXZULKJRSA-N
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Description

6-Aminocytidine is a nucleoside analog known for its potent mutagenic activity. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has garnered significant interest due to its ability to induce mutations in various organisms, making it a valuable tool in genetic research and molecular biology .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Aminocytidine undergoes various chemical reactions, including substitution and oxidation. One notable reaction is its interaction with imidate esters, which leads to the formation of triazolopyrimidine derivatives . This reaction occurs rapidly at neutral pH and room temperature .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various nucleoside analogs and triazolopyrimidine derivatives . These products are of interest due to their potential biological activities and applications in research.

Mechanism of Action

6-Aminocytidine exerts its effects by being incorporated into DNA during replication. Once incorporated, it causes base-pair transitions, specifically AT to GC transitions . This erroneous replication leads to mutations, which can be studied to understand the molecular basis of genetic changes. The compound is metabolized within cells into its triphosphate form, which is then incorporated into DNA by DNA polymerases .

Biological Activity

6-Aminocytidine, also known as N4-aminocytidine, is a nucleoside analog that has garnered significant attention due to its potent biological activities, particularly its mutagenic properties. This compound is derived from cytidine through a reaction with hydrazine, often facilitated by bisulfite. Its biological activity has been explored in various studies, revealing insights into its mutagenicity, mechanisms of action, and potential applications in genetic research.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group at the 4-position of the cytidine molecule. The synthesis typically involves:

  • Reagents : Cytidine, hydrazine, and bisulfite.
  • Reaction Conditions : The reaction is promoted by adding a less-than-stoichiometric amount of bisulfite, leading to good yields of the product.

Mutagenic Properties

This compound exhibits strong mutagenic activity across various biological systems. Key findings include:

  • In Bacterial Systems : It has been shown to be highly mutagenic to strains such as Salmonella typhimurium (TA100 and TA1535) and Escherichia coli (WP2 uvrA) without requiring mammalian metabolic activation .
  • Mutagenic Potency : The mutagenic potency of this compound is reported to be significantly higher than that of other nucleoside analogs such as N4-amino-2'-deoxycytidine and N4-hydroxycytidine, being two orders of magnitude more effective .
  • Mechanism of Action : The compound is incorporated into DNA during replication as dCamTP (the triphosphate form), leading to base pair transitions (AT-to-GC and GC-to-AT) during DNA synthesis .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Mutagenesis in Bacteria : A study demonstrated that this compound induced mutations in bacterial strains without the need for mammalian microsomal enzymes, indicating its direct mutagenic effect .
  • In Vivo Studies : Research involving Drosophila showed that this compound can induce mutations similar to those observed in bacterial systems, further supporting its role as a potent mutagen .

Comparative Analysis of Mutagenicity

The following table summarizes the comparative mutagenicity of various nucleoside analogs:

CompoundMutagenicity (Relative Potency)Active in Bacterial Systems
This compoundHighestYes
N4-Amino-2'-deoxycytidineModerateYes
N4-HydroxycytidineLowYes

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Incorporation into DNA : As mentioned earlier, dCamTP can substitute for dCTP or dTTP during DNA replication.
  • Induction of Transitions : Once incorporated into DNA, it serves as a template for incoming nucleotides, leading to specific base pair transitions that can result in mutations.

Properties

CAS No.

88187-94-4

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O5/c10-4-1-5(11)13(9(17)12-4)8-7(16)6(15)3(2-14)18-8/h1,3,6-8,14-16H,2,11H2,(H2,10,12,17)/t3-,6-,7-,8-/m1/s1

InChI Key

QTZHUBUBUHOLGU-YXZULKJRSA-N

Isomeric SMILES

C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

Canonical SMILES

C1=C(N(C(=O)N=C1N)C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

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